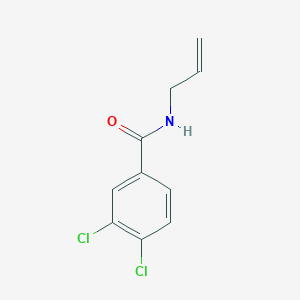

N-allyl-3,4-dichlorobenzamide

Description

N-allyl-3,4-dichlorobenzamide is a benzamide derivative featuring a 3,4-dichlorophenyl group attached to an amide nitrogen substituted with an allyl chain. Its molecular formula is C₁₀H₉Cl₂NO, with a structure characterized by electron-withdrawing chlorine atoms at the 3- and 4-positions of the benzene ring and a reactive allyl group on the amide nitrogen.

Properties

Molecular Formula |

C10H9Cl2NO |

|---|---|

Molecular Weight |

230.09 g/mol |

IUPAC Name |

3,4-dichloro-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C10H9Cl2NO/c1-2-5-13-10(14)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5H2,(H,13,14) |

InChI Key |

PSGJMCFHDCSCBY-UHFFFAOYSA-N |

SMILES |

C=CCNC(=O)C1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

C=CCNC(=O)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of N-Substituted Dichlorobenzamides

| Compound Name | Substituents on Benzene | N-Alkyl Group | Molecular Formula | Key Properties (Inferred) |

|---|---|---|---|---|

| This compound | 3,4-Cl₂ | Allyl | C₁₀H₉Cl₂NO | Reactive allyl group; halogen bonds |

| N-butyl-3,4-dichlorobenzamide | 3,4-Cl₂ | Butyl | C₁₁H₁₃Cl₂NO | Increased hydrophobicity |

| N-cyclohexyl-2,4-dichlorobenzamide | 2,4-Cl₂ | Cyclohexyl | C₁₃H₁₅Cl₂NO | Steric rigidity; industrial use |

Table 2: Substituent Effects on Benzamide Derivatives

| Substituent Type | Electronic Effect | Example Compound | Impact on Reactivity |

|---|---|---|---|

| 3,4-Cl₂ | Electron-withdrawing | This compound | Enhances halogen bonding; stabilizes amide |

| 3,4-(OCH₃)₂ | Electron-donating | N-allyl-3,4-dimethoxybenzamide | Increases aromatic electron density |

| 3,4-(CH₃)₂ | Neutral | N-(3,4-dimethylphenyl)benzamide | Steric hindrance; no electronic activation |

Research Findings and Implications

- Crystallographic Behavior : The antiparallel NH conformation in chloro-substituted benzamides promotes robust hydrogen-bonded networks, suggesting utility in crystalline material design .

- Biological Relevance : Chlorine’s role in halogen bonding positions 3,4-dichloro derivatives as candidates for targeting halogen-binding enzyme pockets, whereas methoxy-substituted analogs may favor electron-rich interactions .

- Synthetic Flexibility : The allyl group’s reactivity offers pathways for further functionalization (e.g., thiol-ene click chemistry), contrasting with inert saturated chains in butyl or cyclohexyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.